molecular formula C11H18N2NaO3 B12427828 Pilocarpic Acid-d3 (sodium salt)

Pilocarpic Acid-d3 (sodium salt)

Cat. No.: B12427828
M. Wt: 252.28 g/mol
InChI Key: HYQGSWXNDDMWSO-ALOYQDBRSA-N
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Description

Pilocarpic Acid-d3 (sodium salt) is a labeled analogue of Pilocarpic Acid sodium salt, which is an imidazole derivative. It is a mixture of diastereomers and can be used to prepare novel sequentially labile pilocarpine prodrugs for improved ocular delivery. The compound is often used in metabolic research, environmental studies, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pilocarpic Acid-d3 (sodium salt) can be synthesized by labeling Pilocarpic Acid sodium salt with deuteriumThis process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: The industrial production of Pilocarpic Acid-d3 (sodium salt) involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as reaction optimization, purification, and quality control to ensure the final product meets the required specifications. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle deuterated compounds.

Chemical Reactions Analysis

Types of Reactions: Pilocarpic Acid-d3 (sodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The imidazole ring in Pilocarpic Acid-d3 (sodium salt) can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Pilocarpic Acid-d3 (sodium salt) has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in the development of novel pilocarpine prodrugs for improved ocular delivery.

    Industry: Applied in environmental studies and clinical diagnostics for imaging, diagnosis, and newborn screening.

Mechanism of Action

The mechanism of action of Pilocarpic Acid-d3 (sodium salt) involves its interaction with specific molecular targets and pathways. As a labeled analogue of Pilocarpic Acid sodium salt, it acts on muscarinic receptors, particularly the M3 receptor, which is expressed in various endocrine and exocrine glands. The compound exerts its effects by mimicking the action of acetylcholine, leading to the activation of muscarinic receptors and subsequent physiological responses .

Comparison with Similar Compounds

  • Pilocarpic Acid sodium salt
  • Pilocarpine
  • Isopilocarpic Acid sodium salt

Comparison: Pilocarpic Acid-d3 (sodium salt) is unique due to the presence of deuterium atoms, which makes it a valuable tool in metabolic research and other scientific applications. Compared to its non-labeled counterparts, it provides enhanced stability and allows for more precise tracking in metabolic studies .

Properties

Molecular Formula

C11H18N2NaO3

Molecular Weight

252.28 g/mol

InChI

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/t8-,10-;/m0./s1/i2D3;

InChI Key

HYQGSWXNDDMWSO-ALOYQDBRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC=C1C[C@@H](CO)[C@H](CC)C(=O)O.[Na]

Canonical SMILES

CCC(C(CC1=CN=CN1C)CO)C(=O)O.[Na]

Origin of Product

United States

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